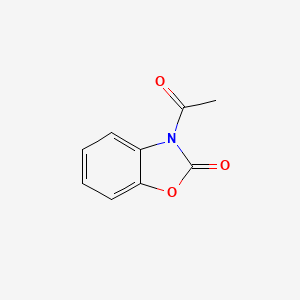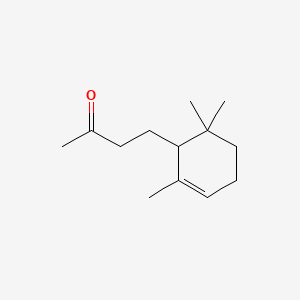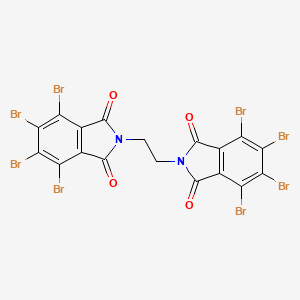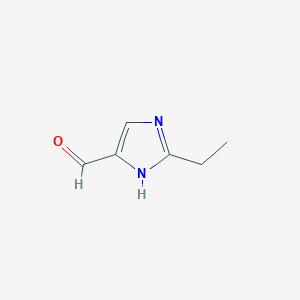
2-エチル-1H-イミダゾール-5-カルバルデヒド
概要
説明
“2-ethyl-1H-imidazole-5-carbaldehyde” is a chemical compound with the CAS Number: 83902-00-5 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 2-ethyl-1H-imidazole-5-carbaldehyde . The compound is usually in powder form .
Molecular Structure Analysis
The InChI code for 2-ethyl-1H-imidazole-5-carbaldehyde is 1S/C6H8N2O/c1-2-6-7-3-5 (4-9)8-6/h3-4H,2H2,1H3, (H,7,8) . This code provides a standard way to encode the compound’s molecular structure.
Physical And Chemical Properties Analysis
2-ethyl-1H-imidazole-5-carbaldehyde is a powder that is stored at room temperature . It has a molecular weight of 124.14 .
科学的研究の応用
医薬品用途
2-エチル-1H-イミダゾール-5-カルバルデヒドなどのイミダゾール誘導体は、幅広い生物活性を示すことが明らかになっています。 これらは、抗菌剤、抗マイコバクテリア剤、抗炎症剤、抗腫瘍剤、抗糖尿病剤、抗アレルギー剤、解熱剤、抗ウイルス剤、抗酸化剤、抗アメーバ剤、駆虫剤、抗真菌剤、および潰瘍形成剤として潜在的な可能性を示しています 。これは、新しい薬物の開発においてそれらを価値あるものにします。
抗酸化の可能性
一部のイミダゾール誘導体は、アスコルビン酸に匹敵する優れたスカベンジング能力を示しました 。これは、2-エチル-1H-イミダゾール-5-カルバルデヒドは、その抗酸化特性について探求できることを示唆しています。
機能性分子の合成
イミダゾールは、さまざまな日常的な用途で使用される機能性分子の合成における主要な成分です 。 2-エチル-1H-イミダゾール-5-カルバルデヒドのような置換イミダゾールの位置選択的合成は、その幅広い用途により戦略的に重要です 。
太陽電池用色素およびその他の光学用途における用途
イミダゾールは、太陽電池用色素およびその他の光学用途の分野における新たな研究に展開されています 。イミダゾールのユニークな特性により、それらはこれらの用途に適しています。
機能性材料における用途
イミダゾールは、機能性材料の開発にも使用されています 。それらのユニークな化学構造と特性により、この分野において価値あるものになります。
触媒における用途
イミダゾールは、触媒において使用されてきました 。電子を供与体および受容体として機能する能力により、さまざまな触媒プロセスで役立ちます。
ドナー-Π-アクセプター(D-Π-A)型色素の合成
2-エチル-1H-イミダゾール-5-カルバルデヒドと類似の化合物である4-イミダゾールカルバルデヒドは、新しいドナー-Π-アクセプター(D-Π-A)型色素の合成に使用されてきました 。2-エチル-1H-イミダゾール-5-カルバルデヒドは、同様の方法で使用できる可能性があります。
比色化学センサの作製
4-イミダゾールカルバルデヒドは、比色化学センサの作製に使用されてきました 。構造的類似性から、2-エチル-1H-イミダゾール-5-カルバルデヒドは、同様の用途に使用できる可能性があります。
Safety and Hazards
作用機序
are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . They are key components to functional molecules that are used in a variety of everyday applications . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
2-Ethyl-1H-imidazole-5-carbaldehyde plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The aldehyde group in 2-ethyl-1H-imidazole-5-carbaldehyde can form Schiff bases with amino groups in proteins, leading to the formation of imine derivatives. These interactions can influence the activity of enzymes and proteins, thereby affecting various biochemical pathways .
Cellular Effects
2-Ethyl-1H-imidazole-5-carbaldehyde has significant effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of transcription factors, leading to changes in gene expression. Additionally, it can affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through different pathways .
Molecular Mechanism
The molecular mechanism of 2-ethyl-1H-imidazole-5-carbaldehyde involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain oxidoreductases by forming covalent bonds with the active site residues. This inhibition can result in changes in the levels of reactive oxygen species (ROS) and other metabolites. Additionally, 2-ethyl-1H-imidazole-5-carbaldehyde can influence gene expression by modulating the activity of transcription factors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-ethyl-1H-imidazole-5-carbaldehyde can change over time. The compound is relatively stable under inert atmosphere and low temperatures (2-8°C). It can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including alterations in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of 2-ethyl-1H-imidazole-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound can modulate enzyme activity and gene expression without causing significant toxicity. At high doses, it can lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound exhibits beneficial effects at low doses but becomes toxic at higher concentrations .
Metabolic Pathways
2-Ethyl-1H-imidazole-5-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing the flux of metabolites through different pathways. The compound can also affect the levels of key metabolites, such as NADH and ATP, by modulating the activity of metabolic enzymes. These interactions can have significant effects on cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 2-ethyl-1H-imidazole-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by facilitated diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s activity and function within different cellular compartments .
Subcellular Localization
2-Ethyl-1H-imidazole-5-carbaldehyde is localized in various subcellular compartments, including the cytoplasm, nucleus, and mitochondria. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications. For instance, the presence of specific amino acid sequences can direct the compound to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular respiration. These interactions can have significant effects on the compound’s activity and function within different subcellular compartments .
特性
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
83902-00-5 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



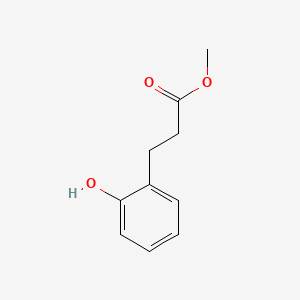




![4'-(Octyloxy)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1585772.png)


![2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1585777.png)

